(Z)-2-pyridin-3-ylbut-2-enenitrile

Description

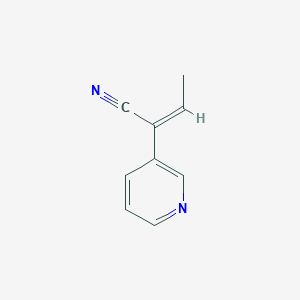

(Z)-2-Pyridin-3-ylbut-2-enenitrile is a nitrile-containing organic compound featuring a pyridin-3-yl substituent attached to a but-2-enenitrile backbone in the Z-configuration. The Z stereochemistry introduces distinct steric and electronic properties, influencing its reactivity and physical characteristics.

Propriétés

Numéro CAS |

163562-94-5 |

|---|---|

Formule moléculaire |

C9H8N2 |

Poids moléculaire |

144.17 g/mol |

Nom IUPAC |

(Z)-2-pyridin-3-ylbut-2-enenitrile |

InChI |

InChI=1S/C9H8N2/c1-2-8(6-10)9-4-3-5-11-7-9/h2-5,7H,1H3/b8-2+ |

Clé InChI |

UUYAIAYTXHKOBZ-KRXBUXKQSA-N |

SMILES |

CC=C(C#N)C1=CN=CC=C1 |

SMILES isomérique |

C/C=C(\C#N)/C1=CN=CC=C1 |

SMILES canonique |

CC=C(C#N)C1=CN=CC=C1 |

Synonymes |

3-Pyridineacetonitrile,alpha-ethylidene-,(Z)-(9CI) |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Synthesis

(Z)-2-pyridin-3-ylbut-2-enenitrile serves as an important intermediate in organic synthesis. It is utilized in the construction of diverse heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including cyclization and functionalization reactions.

Case Study: Synthesis of Heterocycles

Recent studies have demonstrated the use of this compound in synthesizing complex heterocycles through cyclotrimerization reactions. For instance, it has been employed to create poly-substituted pyridine derivatives, which are valuable in drug discovery due to their biological activity .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promising results as a precursor for biologically active compounds. Its derivatives have been tested for cytotoxicity against various cancer cell lines, indicating potential anti-cancer properties.

Case Study: Cytotoxicity Testing

Research involving the synthesis of derivatives from this compound has revealed significant cytotoxic effects against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. The synthesized compounds exhibited varying degrees of activity, suggesting that modifications to the pyridine ring can enhance biological efficacy .

Material Science

The compound also finds applications in material science, particularly in the development of fluorescent materials and sensors. Its structural characteristics allow it to be incorporated into polymer matrices for enhanced optical properties.

Case Study: Fluorescent Probes

Recent advancements have shown that derivatives of this compound can be utilized as fluorescent probes due to their ability to emit light upon excitation. These probes are useful in biological imaging and environmental monitoring .

Photochemical Applications

The photochemical properties of this compound make it suitable for applications involving light-induced reactions. Its ability to undergo isomerization under UV light has been explored for potential uses in photonic devices.

Case Study: Photocatalytic Reactions

Studies have indicated that this compound can participate in photocatalytic reactions that facilitate the transformation of other substrates into valuable products. This property is particularly advantageous for developing sustainable chemical processes .

Biocatalytic Applications

The compound has also been investigated for its potential use as a substrate in biocatalytic processes. Fungal strains have shown the ability to convert this compound into various products through enzymatic reactions.

Case Study: Fungal Transformations

Research involving different fungal species demonstrated their capacity to reduce unsaturated compounds like this compound effectively. This approach highlights the compound's utility in green chemistry and biotransformation processes .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- highlights the importance of pyridine substituent positions in tuning phthalocyanine properties, which may extend to the target compound’s electronic behavior .

- The lack of direct data on the target compound necessitates cautious extrapolation from analogs. Further studies should prioritize synthesizing and characterizing this compound to validate these comparisons.

Q & A

Basic Questions

Q. What are the common synthetic routes for (Z)-2-pyridin-3-ylbut-2-enenitrile, and what experimental conditions are critical for achieving the Z-configuration?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine-3-carbaldehyde and nitrile derivatives under basic or acidic catalysis. For stereochemical control (Z-configuration), reaction temperature (e.g., 0–25°C), solvent polarity (e.g., ethanol or DMF), and steric effects of substituents are critical. Post-synthesis purification via column chromatography or recrystallization ensures stereochemical integrity. Characterization by -NMR can confirm the Z-isomer via coupling constants () of vinyl protons (typically 10–12 Hz for Z-isomers) .

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemistry : X-ray crystallography is the gold standard for confirming the Z-configuration. Single-crystal diffraction data refined using SHELXTL or similar software provides unambiguous structural validation .

- Purity : High-resolution mass spectrometry (HRMS) and HPLC (using a C18 column with acetonitrile/water mobile phase) are recommended. -NMR can detect impurities via unexpected peaks, while FT-IR verifies functional groups (e.g., nitrile stretch at ~2200 cm) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures include rinsing eyes with water (15 minutes) and seeking medical attention for prolonged exposure. Toxicity data should be cross-referenced with SDS from reliable providers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, dynamic processes (e.g., tautomerism), or computational model limitations. Strategies include:

- Experimental : Acquire NMR spectra in multiple solvents (DMSO-d, CDCl) to assess solvent-induced shifts.

- Computational : Use DFT (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) to simulate NMR spectra. Compare Boltzmann-weighted averages for conformational ensembles.

- Cross-validation : Correlate with X-ray data or variable-temperature NMR to detect dynamic behavior .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer :

- Crystallization : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) or vapor diffusion (diethyl ether/dichloromethane).

- Data collection : For twinned or low-resolution crystals, employ twin refinement in SHELXL and high-flux synchrotron sources.

- Validation : Check for disorders using PLATON and refine anisotropic displacement parameters .

Q. How can structure-activity relationship (SAR) studies be designed to explore the electronic effects of substituents on the pyridine ring?

- Methodological Answer :

- Synthesis : Introduce electron-donating (e.g., -OCH) or withdrawing (e.g., -NO) groups at the pyridine ring’s para/meta positions via Suzuki coupling or nucleophilic substitution.

- Analysis : Use cyclic voltammetry to measure redox potentials and DFT calculations (e.g., NBO analysis) to quantify electronic effects. Correlate with biological activity (e.g., enzyme inhibition assays) to establish SAR trends .

Q. What statistical methods are appropriate for analyzing discrepancies in reaction yields across replicate syntheses?

- Methodological Answer : Apply ANOVA to identify significant variability sources (e.g., catalyst batch, temperature fluctuations). Use Grubbs’ test to detect outliers and Box-Behnken design (DOE) to optimize reaction parameters. Report confidence intervals (95%) and standard deviations in yield data .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Include granular details:

- Reagents : Purity (e.g., ≥99%), supplier (e.g., Sigma-Aldrich), and lot numbers.

- Conditions : Exact temperatures (±0.5°C), stirring rates (RPM), and reaction times.

- Troubleshooting : Note failed attempts (e.g., gelation in polar solvents) and solutions (e.g., additive use).

- Data : Raw NMR/FT-IR files should be archived in open repositories (e.g., Zenodo) with DOIs .

Q. What ethical and data-sharing practices apply to publishing research on this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.